molecular formula C8H15NO2 B13813638 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI)

2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI)

Cat. No.: B13813638
M. Wt: 157.21 g/mol
InChI Key: CMGUHCHHNFFCKY-HTRCEHHLSA-N
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Description

2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) is a synthetic organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This compound is characterized by the presence of a carboxylic acid ester group and a substituted aziridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) typically involves the following steps:

    Formation of the Aziridine Ring: The aziridine ring can be formed through the reaction of an appropriate amine with an epoxide or through the cyclization of a haloamine.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, where nucleophiles such as amines or thiols open the ring to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted aziridines, open-chain amines or thiols.

Scientific Research Applications

2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive aziridine ring.

Mechanism of Action

The mechanism of action of 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) involves the interaction of its aziridine ring with various molecular targets. The ring strain makes it highly reactive, allowing it to form covalent bonds with nucleophiles such as DNA, proteins, and enzymes. This reactivity can lead to the inhibition of biological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-Aziridinecarboxylicacid, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-Aziridinepropanoic acid: Contains a longer carbon chain compared to 2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI).

    N-Methylaziridine: Lacks the carboxylic acid ester group but contains a methyl group on the nitrogen atom.

Uniqueness

2-Aziridinecarboxylicacid,3-methyl-3-propyl-,methylester,(2S,3R)-(9CI) is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both a methyl and a propyl group on the aziridine ring, along with the ester functionality, distinguishes it from other aziridine derivatives.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl (2S,3R)-3-methyl-3-propylaziridine-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-4-5-8(2)6(9-8)7(10)11-3/h6,9H,4-5H2,1-3H3/t6-,8-/m1/s1

InChI Key

CMGUHCHHNFFCKY-HTRCEHHLSA-N

Isomeric SMILES

CCC[C@@]1([C@H](N1)C(=O)OC)C

Canonical SMILES

CCCC1(C(N1)C(=O)OC)C

Origin of Product

United States

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